4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene
Overview
Description
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene is a fluorinated organic compound with the molecular formula C8H5F11O and a molecular weight of 326.107 g/mol . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of heptafluoropropyl iodide with a suitable fluorinated alkene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with a high degree of purity .
Chemical Reactions Analysis
Types of Reactions
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alkanes.
Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their behavior and function. The pathways involved may include binding to specific receptors or enzymes, leading to alterations in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-en-1-ol: Similar in structure but contains an additional hydroxyl group.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another fluorinated compound with a different core structure.
Uniqueness
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring durable and stable compounds .
Properties
IUPAC Name |
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O/c1-2-3-4(9,6(12,13)14)20-8(18,19)5(10,11)7(15,16)17/h2-3H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUIEKVXZQICBY-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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